molecular formula C11H11N B175780 7-Methylnaphthalen-2-amine CAS No. 116530-25-7

7-Methylnaphthalen-2-amine

Cat. No. B175780
CAS RN: 116530-25-7
M. Wt: 157.21 g/mol
InChI Key: CWSYKWSBPNFANJ-UHFFFAOYSA-N
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Description

7-Methylnaphthalen-2-amine is a chemical compound with the molecular formula C11H11N . It is also known by other names such as N-methylnaphthalen-2-amine, N-methyl-N-2-naphthylamine, and 2-Naphthalenamine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, amines in general can be synthesized through various methods. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a methylamine group attached to the 2-position . The exact mass of the molecule is 157.089149355 g/mol .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.21 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .

Scientific Research Applications

Catalytic Coupling Reactions

One significant application of 7-Methylnaphthalen-2-amine derivatives in scientific research is in catalytic coupling reactions. For example, derivatives like (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC) have been found to be powerful ligands for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This process allows for the efficient production of pharmaceutically important (hetero)aryl methylsulfones, highlighting the compound's utility in facilitating metal-catalyzed coupling reactions that yield compounds of pharmaceutical relevance in good to excellent yields (Ma et al., 2017).

Alkylation in Green Chemistry

This compound has also been utilized in green chemistry applications, particularly in the Friedel–Crafts alkylation of 2-methylnaphthalene with long-chain alkenes using environmentally friendly catalysts. This process has been explored in ethyl-containing amine chloroaluminate ionic liquids modified with HCl, demonstrating an eco-friendly approach to chemical synthesis that achieves excellent conversion and selectivity while allowing for easy isolation of products. This research underscores the potential of this compound derivatives in promoting sustainable chemical processes (Zhao et al., 2004).

Advanced Material Synthesis

Another application area is the synthesis of advanced materials. For instance, the methylation of 2-methylnaphthalene for the production of 2,6-dimethylnaphthalene, a key precursor for polyethylenenaphthalate, an advanced polymer material, has been extensively studied. Research utilizing shape-selective methylation over H-ZSM-5 Zeolite and computational studies highlight the industrial importance of such reactions. These studies provide insights into the reaction mechanisms and favorability of producing desired products, which are crucial for the development of new materials (Nie et al., 2012).

Novelty in Organic Synthesis

The compound has been investigated for its role in the oxidative coupling of 2-aminonaphthalene homologues. This process has been found to exhibit a complex reaction pattern leading to the formation of various compounds, including carbazoles, through Cu(II)-mediated reactions. Such reactions demonstrate the versatility and reactivity of this compound derivatives in organic synthesis, offering pathways to a range of structurally diverse and potentially valuable organic compounds (Vyskocil et al., 2001).

Mechanism of Action

Target of Action

This compound is a derivative of naphthalen-2-amine

Pharmacokinetics

Its molecular weight (15722 g/mol) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed. Its solubility and stability also play crucial roles in its bioavailability .

Result of Action

Given its structural similarity to naphthalen-2-amine, it may have similar toxic effects . .

Action Environment

The action, efficacy, and stability of 7-Methylnaphthalen-2-amine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active. For instance, its stability is suggested to be maintained at temperatures between 2-8°C .

Safety and Hazards

While specific safety and hazard information for 7-Methylnaphthalen-2-amine was not found, aromatic amines in general can pose significant health risks. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Future Directions

While specific future directions for 7-Methylnaphthalen-2-amine were not found, research into the properties and potential applications of amines is ongoing. For example, the trace amine-associated receptor 1 (TAAR-1) is being investigated as a target for the development of new antipsychotics . This suggests that amines, including this compound, could have potential future applications in the field of medicine.

properties

IUPAC Name

7-methylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSYKWSBPNFANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629310
Record name 7-Methylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116530-25-7
Record name 7-Methylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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